molecular formula C6H10N2O3S B2536698 hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione CAS No. 2126159-55-3

hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione

Cat. No.: B2536698
CAS No.: 2126159-55-3
M. Wt: 190.22
InChI Key: SAYVCEUCEBCGGG-UHFFFAOYSA-N
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Description

Hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione is a heterocyclic compound with a unique structure that incorporates both pyrrolo and thiadiazine rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione stands out due to its unique combination of pyrrolo and thiadiazine rings, which confer distinct chemical and biological properties.

Biological Activity

Hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, cytotoxicity, and other biological properties based on diverse research findings.

Chemical Structure

The compound's IUPAC name is tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4(3H)-one 2,2-dioxide. The molecular formula is C6H10N2O3SC_6H_{10}N_2O_3S with a molecular weight of approximately 174.22 g/mol. Its structural features contribute to its biological reactivity and interaction with biological targets.

Synthesis

The synthesis of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine derivatives typically involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of thioketones with hydrazines followed by cyclization processes involving various reagents to yield the desired heterocycles .

Cytotoxicity

A significant area of research focuses on the cytotoxic effects of this compound and its derivatives. In studies evaluating cytotoxic activity against cancer cell lines such as HeLa and MCF-7, certain derivatives exhibited promising results. For example:

CompoundCell LineIC50 (μM)
3dHeLa29
3cMCF-773

The presence of specific substituents in the structure enhances lipophilicity and interaction with cellular targets, thereby increasing cytotoxic activity .

Antimicrobial Activity

Research also indicates that derivatives of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine exhibit antimicrobial properties. For instance, compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria through disk diffusion methods .

Antioxidant Properties

In addition to cytotoxic and antimicrobial activities, some studies have investigated the antioxidant potential of these compounds. Using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power), certain derivatives demonstrated antioxidant capabilities comparable to traditional antioxidants .

Case Studies

Several case studies have highlighted the efficacy of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine derivatives in various therapeutic areas:

  • Anticancer Studies : A study synthesized multiple derivatives and assessed their cytotoxicity against different cancer cell lines. The findings suggested that modifications in the thiadiazole ring significantly influenced biological activity.
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of synthesized pyrroloimidazole derivatives that share structural similarities with hexahydro compounds. The results illustrated effective bacteriostatic properties .

Properties

IUPAC Name

2,2-dioxo-6,7,8,8a-tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S/c9-6-7-12(10,11)4-5-2-1-3-8(5)6/h5H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYVCEUCEBCGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CS(=O)(=O)NC(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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